molecular formula C11H8N2O4 B1439442 2-Benzamido-1,3-oxazole-4-carboxylic acid CAS No. 1204297-20-0

2-Benzamido-1,3-oxazole-4-carboxylic acid

Cat. No.: B1439442
CAS No.: 1204297-20-0
M. Wt: 232.19 g/mol
InChI Key: FLIUMGQTZWOQON-UHFFFAOYSA-N
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Description

2-Benzamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “2-Benzamido-1,3-oxazole-4-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Benzamido-1,3-oxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzamido group enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

2-benzamido-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUMGQTZWOQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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